REACTION_CXSMILES
|
ClC1C(C)=C(C=CC=1)C(O)=O.C1(N)CC1.[Cl:16][C:17]1[C:18]([CH3:29])=[C:19]([CH:26]=[CH:27][CH:28]=1)[C:20]([NH:22][CH:23]1[CH2:25][CH2:24]1)=O>>[Cl:16][C:17]1[C:18]([CH3:29])=[C:19]([CH:26]=[CH:27][CH:28]=1)[CH2:20][NH:22][CH:23]1[CH2:24][CH2:25]1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
3-chloro-N-cyclopropyl-2-methylbenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)NC2CC2)C=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(CNC2CC2)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |